N-Acetyl-L-arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Increased bioavailability: N-Acetyl-L-arginine bypasses the breakdown in the digestive tract, potentially leading to higher levels reaching the bloodstream compared to L-arginine PubMed: .

- Increased stability: N-Acetyl-L-arginine is more stable at physiological pH than L-arginine, making it potentially better suited for research applications PubChem: .

These characteristics have made N-Acetyl-L-arginine a valuable tool in various scientific research areas, including:

Cardiovascular Health

- Endothelial function: Studies suggest that N-Acetyl-L-arginine, combined with N-acetylcysteine, may improve endothelial function, potentially benefiting cardiovascular health in patients with conditions like type 2 diabetes PubMed: .

- Blood pressure: Research on the effects of N-Acetyl-L-arginine on blood pressure is mixed. While some studies show potential benefits, others haven't observed significant effects PubMed: . Further research is needed to clarify its role in blood pressure management.

Other Potential Applications

- Wound healing: N-Acetyl-L-arginine is a precursor to nitric oxide, which plays a role in wound healing. However, research on its direct application in wound healing remains limited PubMed.

- Erectile dysfunction: Some studies suggest that N-Acetyl-L-arginine might improve erectile function, but the evidence is inconclusive and further research is needed PubMed.

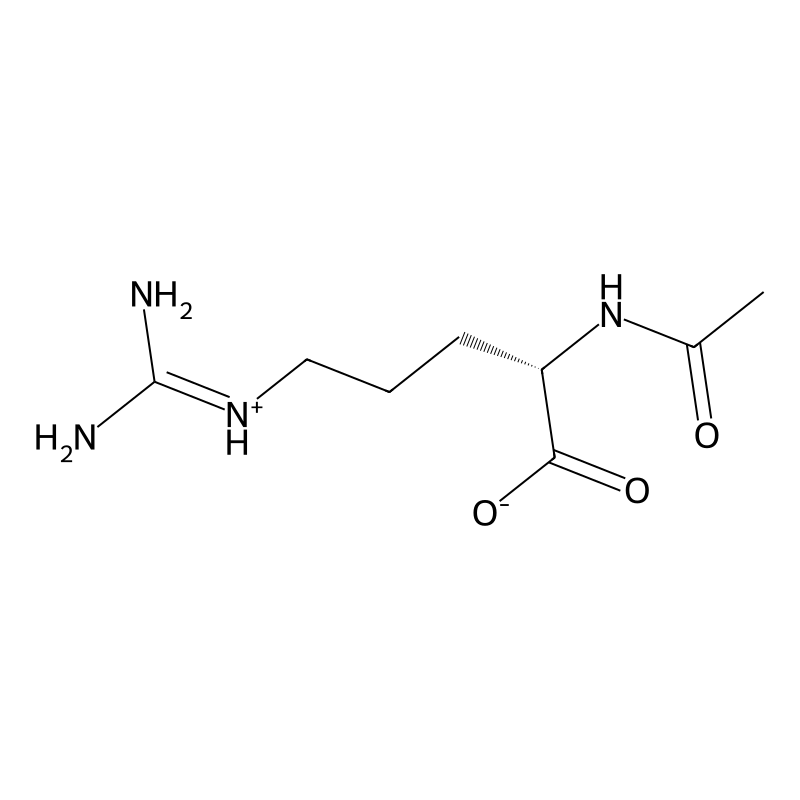

N-Acetyl-L-arginine is an N-acetylated derivative of the amino acid L-arginine, classified as an N-acyl-L-alpha-amino acid. Its chemical formula is C₈H₁₆N₄O₃, and it features an acetyl group attached to the nitrogen atom of L-arginine. This modification enhances its stability and bioavailability, making it a significant compound in biochemical research and potential therapeutic applications. N-Acetyl-L-arginine plays a role in various physiological processes, including protein synthesis and metabolic pathways, and is involved in the N-terminal acetylation of proteins, a common post-translational modification in eukaryotes .

- Improved L-Arginine Availability: The N-acetyl group might protect N-Ac-L-Arg from degradation in the digestive system, potentially leading to increased L-arginine availability in the body.

- Modulation of NO Production: N-Ac-L-Arg might influence the production or activity of enzymes involved in NO synthesis, although the specifics remain unclear.

N-Acetyl-L-arginine exhibits several biological activities, primarily attributed to its role as a precursor for nitric oxide synthesis. Nitric oxide is crucial for vasodilation and blood flow regulation. Additionally, N-Acetyl-L-arginine may influence protein stability and function due to its involvement in N-terminal acetylation processes, which are essential for protein maturation and activity . The compound has also been studied for its potential role as a uremic toxin when present in elevated levels, which can lead to adverse health effects if not adequately cleared by the kidneys .

N-Acetyl-L-arginine can be synthesized through various methods:

- Enzymatic Acetylation: This method involves using specific N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to L-arginine.

- Chemical Synthesis: The compound can also be synthesized chemically through acylation reactions involving L-arginine and acetic anhydride or acetyl chloride under controlled conditions .

- Proteolytic Degradation: In biological systems, it can be generated through the proteolytic degradation of N-acetylated proteins by hydrolases .

N-Acetyl-L-arginine has several applications:

- Biochemical Research: It is used as a substrate in studies related to protein acetylation and metabolism.

- Therapeutics: Due to its role in nitric oxide production, it may have potential applications in treating cardiovascular diseases and improving blood flow.

- Supplementation: It is sometimes included in dietary supplements aimed at enhancing athletic performance or recovery due to its nitric oxide-related effects .

Research indicates that N-Acetyl-L-arginine may interact with various biological systems:

- Nitric Oxide Pathways: It enhances nitric oxide production, which can affect vascular function and blood pressure regulation.

- Drug Interactions: Studies have shown that it may interact with medications affecting blood pressure or anticoagulants, necessitating caution when co-administered .

- Protein Interactions: Its role in protein acetylation suggests potential interactions with proteins involved in cellular signaling pathways.

N-Acetyl-L-arginine shares similarities with other acetylated amino acids and derivatives. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Acetyl-L-carnitine | C₇H₁₅NO₃ | Involved in fatty acid metabolism |

| N-Acetyl-L-glutamine | C₆H₁₃N₃O₅ | Plays a role in neurotransmitter synthesis |

| Acetylcysteine | C₅H₇NO₃S | Known for its antioxidant properties |

| N-Acetyl-L-methionine | C₇H₁₅NO₂S | Important for methylation processes |

Uniqueness of N-Acetyl-L-arginine

N-Acetyl-L-arginine's uniqueness lies primarily in its dual role as both a precursor for nitric oxide synthesis and a participant in protein acetylation processes. Unlike other similar compounds, it directly influences vascular health while also being integral to protein function regulation through post-translational modifications . Its specific interactions with nitric oxide pathways further distinguish it from other N-acetylated amino acids.

N-Acetyl-L-arginine is characterized by the molecular formula C₈H₁₆N₄O₃, representing a modified amino acid derivative with an acetyl group attached to the alpha-amino nitrogen of L-arginine [1] [2] [4]. The compound possesses a molecular weight of 216.24 grams per mole, making it a relatively small organic molecule within the category of N-acylated amino acids [1] [2] [4]. The Chemical Abstracts Service registry number for this compound is 155-84-0, which serves as its unique chemical identifier in scientific databases [1] [10].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-5-carbamimidamido-2-acetamidopentanoic acid, reflecting its stereochemical configuration and functional group arrangement [4] [7]. The simplified molecular-input line-entry system representation is CC(=O)NC@@HC(O)=O, which encodes the molecular structure in a standardized format for computational applications [2] [4]. The International Chemical Identifier key SNEIUMQYRCDYCH-LURJTMIESA-N provides a unique hash-based identifier for database searches and chemical informatics applications [4] [7].

Table 1: Basic Physicochemical Properties of N-Acetyl-L-arginine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆N₄O₃ | [1] [2] [4] |

| Molecular Weight (g/mol) | 216.24 | [1] [2] [4] |

| CAS Registry Number | 155-84-0 | [1] [10] |

| IUPAC Name | (2S)-5-carbamimidamido-2-acetamidopentanoic acid | [4] [7] |

| InChI Key | SNEIUMQYRCDYCH-LURJTMIESA-N | [4] [7] |

| SMILES | CC(=O)NC@@HC(O)=O | [2] [4] |

Physical Properties and Stability

N-Acetyl-L-arginine presents as a white to off-white crystalline powder under standard laboratory conditions [6] [30]. The compound exhibits excellent stability when stored at temperatures of negative twenty degrees Celsius, maintaining its chemical integrity for extended periods under these conditions [1] [6]. At room temperature, the material demonstrates adequate stability for typical analytical and synthetic applications, though prolonged exposure to elevated temperatures should be avoided to prevent thermal degradation [6].

The density of N-Acetyl-L-arginine has been determined to be 1.39 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state [2] [6]. This density value is consistent with typical amino acid derivatives and reflects the presence of hydrogen bonding networks within the crystal structure [2]. The specific optical rotation has been measured as +9.5 to +11.3 degrees at twenty degrees Celsius using a four percent aqueous solution, confirming the L-configuration of the amino acid backbone [33].

Under normal atmospheric conditions, N-Acetyl-L-arginine demonstrates remarkable chemical stability, with no significant decomposition observed during routine handling and storage [6]. The compound exhibits enhanced stability compared to free arginine due to the protective acetyl group, which reduces susceptibility to oxidative degradation and enzymatic cleavage [9]. This stability profile makes it particularly suitable for pharmaceutical and biochemical applications where long-term storage is required [9].

Spectroscopic Characteristics

Infrared spectroscopy of N-Acetyl-L-arginine reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [42]. The amide carbonyl stretching vibration appears as a strong absorption band in the region of 1670-1640 wavenumbers, typical of secondary amides [42]. The amide nitrogen-hydrogen bending vibration manifests as a medium to strong intensity band between 1640-1550 wavenumbers, providing confirmation of the acetyl amide linkage [42].

The carboxylic acid carbonyl group exhibits a characteristic strong absorption between 1730-1700 wavenumbers, slightly higher in frequency than the amide carbonyl due to the different electronic environment [42]. The nitrogen-hydrogen stretching vibrations of the amide group appear as medium to strong intensity bands in the region of 3550-3060 wavenumbers [42]. The guanidinium functional group displays distinctive carbon-nitrogen stretching vibrations at 1587 and 1610 wavenumbers, which are characteristic of the delocalized guanidinium cation [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Acetyl-L-arginine [34]. In proton nuclear magnetic resonance spectroscopy, the acetyl methyl group typically appears as a singlet at approximately 2.0 parts per million, integrating for three protons [34]. The alpha-carbon proton appears as a multiplet around 4.3 parts per million, characteristic of amino acid alpha-carbons [34]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the acetyl carbonyl carbon at approximately 170 parts per million and the carboxylic acid carbonyl at around 175 parts per million [34].

Table 2: Spectroscopic Characteristics of N-Acetyl-L-arginine

| Technique | Frequency/Chemical Shift | Intensity/Pattern | Reference |

|---|---|---|---|

| IR - Amide I (C=O stretch) | 1670-1640 cm⁻¹ | Strong | [42] |

| IR - Amide II (N-H bend) | 1640-1550 cm⁻¹ | Medium-Strong | [42] |

| IR - Carboxylic acid (C=O) | 1730-1700 cm⁻¹ | Strong | [42] |

| IR - N-H stretch (amide) | 3550-3060 cm⁻¹ | Medium-Strong | [42] |

| IR - Guanidinium (C-N stretch) | 1587, 1610 cm⁻¹ | Medium | [14] |

Acid-Base Behavior

The acid-base properties of N-Acetyl-L-arginine are governed by two primary ionizable groups: the carboxylic acid and the guanidinium functional group [6] [17]. The carboxylic acid group exhibits a predicted acid dissociation constant value of 3.60 ± 0.10, consistent with typical aliphatic carboxylic acids [6]. This relatively low value indicates that the carboxylic acid group will be predominantly deprotonated under physiological conditions [6].

The guanidinium group retains its strong basic character despite the acetylation of the alpha-amino group, with an estimated acid dissociation constant of 13.8-13.9 based on studies of free arginine [17]. This exceptionally high value ensures that the guanidinium group remains predominantly protonated across the entire physiological range and under most experimental conditions [17]. The acetylation of the alpha-amino group eliminates this site as a potential ionization center, simplifying the overall acid-base behavior compared to free arginine [17].

The isoelectric point of N-Acetyl-L-arginine is estimated to be approximately 8.7, calculated from the structural considerations and the remaining ionizable groups [17]. Between pH values of 4 and 13, the compound exists predominantly in its zwitterionic form, with a deprotonated carboxylate and a protonated guanidinium group [17]. This zwitterionic character contributes significantly to the compound's solubility properties and biological activity [17].

Table 3: Acid-Base Properties of N-Acetyl-L-arginine

| Property | Value | Notes | Reference |

|---|---|---|---|

| Predicted pKa (carboxylic acid) | 3.60 ± 0.10 | Predicted value | [6] |

| Predicted pKa (guanidinium group) | 13.8-13.9 | Based on free arginine data | [17] |

| Predicted pKa (amino group) | N/A (acetylated) | Not applicable due to acetylation | - |

| pH range for zwitterionic form | 4-13 | Predominant ionic form | - |

| Isoelectric point (estimated) | ~8.7 | Estimated from structure | - |

Solubility Profile

N-Acetyl-L-arginine demonstrates excellent solubility in water, achieving concentrations of up to 50 milligrams per milliliter at twenty-five degrees Celsius [11] [22]. This corresponds to a molarity of approximately 198.2 millimolar, indicating highly favorable interactions with the aqueous environment [11] [22]. The high water solubility can be attributed to the zwitterionic nature of the molecule and its ability to form extensive hydrogen bonding networks with water molecules [11] [22].

In dimethyl sulfoxide, the compound shows moderate solubility ranging from 11 to 14.29 milligrams per milliliter, corresponding to 50.9-66.1 millimolar concentrations [2] [22]. This solubility in aprotic polar solvents makes it suitable for various organic synthesis applications and analytical procedures [2] [22]. The solubility in dimethyl sulfoxide can be enhanced through sonication and mild heating to thirty-seven degrees Celsius [23].

The compound exhibits poor solubility in ethanol, being classified as essentially insoluble in this polar protic solvent [11]. In methanol and aqueous acidic or basic solutions, N-Acetyl-L-arginine shows only slight solubility, limiting its applications in these media [6]. The poor solubility in alcoholic solvents is attributed to the highly polar and ionic nature of the molecule, which favors interaction with more polar solvents like water [6] [11].

Table 4: Solubility Profile of N-Acetyl-L-arginine

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Water | 50 | 198.2 | 25 | [11] [22] |

| DMSO | 11-14.29 | 50.9-66.1 | 25 | [2] [22] |

| Ethanol | Insoluble | - | 25 | [11] |

| Methanol | Slightly soluble | - | 25 | [6] |

| Aqueous Acid | Slightly soluble | - | 25 | [6] |

| Aqueous Base | Slightly soluble | - | 25 | [6] |

Crystal Structure and Thermal Properties

N-Acetyl-L-arginine exhibits a sharp melting point of 215 degrees Celsius, indicating a well-ordered crystalline structure with strong intermolecular interactions [6] [10]. The compound undergoes decomposition upon melting, suggesting that thermal degradation occurs simultaneously with the phase transition [6]. This thermal behavior is typical of amino acid derivatives containing multiple polar functional groups [6] [10].

The crystal structure of related N-acetyl-L-arginine derivatives has been studied extensively using X-ray crystallography [25]. The orthorhombic crystal system is common for these compounds, with space group P2₁2₁2₁ and unit cell parameters that accommodate the molecular dimensions and intermolecular hydrogen bonding patterns [25]. The molecular conformation in the solid state typically features an all-trans arrangement of the aliphatic side chain, minimizing steric interactions [25].

The dihydrate form of N-Acetyl-L-arginine contains 13.3-15.3 percent water by mass, as determined by Karl Fischer titration [33]. This water content corresponds to approximately two water molecules per molecule of the amino acid derivative, forming a stable hydrated crystal structure [33]. Dehydration occurs gradually upon heating, with water loss beginning around 100-150 degrees Celsius [33].

Thermogravimetric analysis reveals that the compound maintains its structural integrity up to its melting point, with minimal mass loss attributed to surface moisture [26]. The thermal stability is enhanced compared to free amino acids due to the acetyl protection of the amino group, which reduces the potential for thermal deamination reactions [26]. Storage at negative twenty degrees Celsius is recommended to maintain long-term stability and prevent any gradual degradation processes [1] [6].

Table 5: Thermal Properties of N-Acetyl-L-arginine

| Property | Value | Notes | Reference |

|---|---|---|---|

| Melting Point (anhydrous) | 215°C | Sharp melting point | [6] [10] |

| Decomposition Temperature | >215°C | Decomposes upon melting | [6] |

| Storage Temperature | -20°C | Recommended storage | [1] [6] |

| Thermal Stability | Stable under normal conditions | Avoid high temperatures | [6] |

| Water Content (dihydrate) | 13.3-15.3% | Karl Fischer titration | [33] |

| Dehydration Temperature | ~100-150°C | Estimated range | [33] |

The biosynthesis of N-Acetyl-L-arginine represents a critical regulatory mechanism in cellular metabolism, primarily occurring through sophisticated enzymatic acetylation processes. The initial and most significant pathway involves N-acetylglutamate synthase (NAGS), which catalyzes the formation of N-acetylglutamate from acetyl coenzyme A and L-glutamate [1] [2]. This enzyme demonstrates remarkable evolutionary conservation while exhibiting species-specific regulatory mechanisms, particularly regarding arginine sensitivity [3] [4].

The catalytic mechanism of NAGS involves a typical acetyltransferase reaction where the acetyl group from acetyl coenzyme A is transferred to the amino group of glutamate [5]. The enzyme possesses a characteristic two-domain structure consisting of an amino acid kinase domain and an N-acetyltransferase domain [6]. The acetyltransferase domain contains the active site responsible for the acetylation reaction, while the amino acid kinase domain serves as the regulatory site for arginine binding [7].

In mammalian systems, the enzymatic acetylation mechanism exhibits unique characteristics compared to microbial systems. Mammalian NAGS is activated by L-arginine, contrasting with the inhibitory effect observed in bacterial and plant systems [8] [9]. This allosteric activation occurs through conformational changes that enhance the enzyme's affinity for its substrates and increase catalytic efficiency [10]. The arginine binding site is located approximately 25 Ångströms from the active site, requiring sophisticated signal transduction mechanisms to modulate enzymatic activity [11].

The acetylation reaction follows Michaelis-Menten kinetics with apparent Km values of approximately 2.5 millimolar for L-glutamate and 0.8 millimolar for acetyl coenzyme A [12]. L-arginine stimulation primarily affects the maximal velocity without significantly altering the apparent Km values for substrates [13]. This regulatory mechanism ensures that N-acetylglutamate production responds to cellular arginine levels, creating a feedback loop that modulates downstream metabolic processes.

N-Acetyltransferase-Mediated Production

N-acetyltransferase enzymes represent a diverse family of proteins responsible for acetylating various amino acid substrates, including those in the arginine biosynthetic pathway. The primary N-acetyltransferase involved in N-Acetyl-L-arginine metabolism is NAGS, which belongs to the Gcn5-related N-acetyltransferase superfamily [14]. These enzymes share structural similarities despite low sequence homology, typically exhibiting only 5-10% overall similarity [15].

The structural organization of N-acetyltransferases includes a characteristic acetyltransferase fold with a central beta-sheet surrounded by alpha-helices [16]. The catalytic mechanism involves the formation of a ternary complex between the enzyme, acetyl coenzyme A, and the amino acid substrate. The reaction proceeds through a nucleophilic attack by the amino group on the carbonyl carbon of acetyl coenzyme A, resulting in acetyl transfer and coenzyme A release [17].

Bifunctional N-acetylglutamate synthase-kinase enzymes have been identified in certain bacterial species, particularly in Xanthomonadales and marine alpha-proteobacteria [18] [19]. These enzymes catalyze both the first and second steps of arginine biosynthesis, representing an evolutionary adaptation that increases metabolic efficiency [20]. The bifunctional enzymes demonstrate higher sequence similarity to vertebrate NAGS than to classical bacterial NAGS, suggesting complex evolutionary relationships [21].

The regulatory mechanisms governing N-acetyltransferase activity involve multiple factors including substrate availability, allosteric effectors, and post-translational modifications [22]. In bacterial systems, arginine acts as a feedback inhibitor, binding to the amino acid kinase domain and inducing conformational changes that reduce enzymatic activity [23]. This inhibition occurs through alterations in substrate binding affinity and catalytic efficiency, ensuring appropriate regulation of arginine biosynthesis [24].

Metabolic Fate and Turnover

The metabolic fate of N-Acetyl-L-arginine involves multiple pathways that determine its cellular concentration and biological function. The primary degradative pathway involves deacetylation by specific hydrolases, particularly N-acylpeptide hydrolases that can release free arginine from N-acetylated amino acids [25] [26]. These enzymes demonstrate broad substrate specificity and play crucial roles in amino acid recycling and protein degradation processes.

Arginase-mediated catabolism represents another significant pathway for arginine metabolism, producing ornithine and urea through hydrolysis [27] [28]. This process occurs through two distinct arginase isoforms: arginase I, primarily located in hepatocytes and involved in urea cycle function, and arginase II, widely distributed in extrahepatic tissues where it competes with nitric oxide synthase for arginine substrates [29] [30]. The competition between arginase and nitric oxide synthase activities significantly influences cellular nitric oxide production and downstream signaling pathways [31].

The turnover of N-Acetyl-L-arginine is influenced by cellular metabolic demands and regulatory mechanisms. Studies demonstrate that arginine exhibits rapid turnover in mammalian systems, with half-lives ranging from 0.65 to 1.06 hours depending on physiological conditions [32]. The acetylated form may exhibit different kinetic properties, potentially providing a reservoir of arginine that can be mobilized during periods of increased metabolic demand.

Protein synthesis represents a major pathway for arginine utilization, with N-acetylated forms potentially serving specialized roles in protein modification and stability [33]. N-terminal acetylation of proteins is a widespread post-translational modification affecting approximately 85% of human proteins and involving specific N-acetyltransferase complexes [34]. The proteolytic degradation of these modified proteins can release N-acetylated amino acids, including N-Acetyl-L-arginine, contributing to cellular amino acid pools [35].

Deacetylation Processes

Deacetylation processes play fundamental roles in regulating N-Acetyl-L-arginine metabolism and maintaining cellular amino acid homeostasis. The primary deacetylation mechanism involves N-acylpeptide hydrolases, which specifically cleave acetyl groups from N-acetylated amino acids [36]. These enzymes demonstrate substrate specificity for various N-acetylated amino acids and operate through hydrolytic mechanisms that regenerate free amino acids and acetate [37].

Acetylornithine deacetylase, encoded by the argE gene in bacterial systems, represents a critical enzyme in arginine biosynthesis that specifically deacetylates N-acetylornithine to produce ornithine and acetate [38] [39]. This enzyme belongs to the M20 metallopeptidase family and requires zinc cofactors for catalytic activity [40]. The enzyme demonstrates dimeric structure with each monomer containing catalytic and dimerization domains [41]. The deacetylation reaction is essential for bacterial viability, making acetylornithine deacetylase an attractive target for antimicrobial development [42].

The cellular regulation of deacetylation processes involves multiple factors including enzyme expression levels, cofactor availability, and allosteric regulation [43]. Post-translational modifications of deacetylating enzymes can modulate their activity, providing additional layers of metabolic control [44]. The balance between acetylation and deacetylation determines the steady-state levels of N-acetylated intermediates and influences downstream metabolic flux [45].

Tissue-specific differences in deacetylation capacity have been observed, with liver and kidney showing particularly high activities due to their roles in amino acid metabolism and nitrogen disposal [46]. The subcellular localization of deacetylating enzymes also influences their function, with mitochondrial and cytosolic compartments exhibiting distinct enzyme activities and regulatory mechanisms [47].

Cellular Compartmentalization

Cellular compartmentalization of N-Acetyl-L-arginine metabolism represents a sophisticated organizational strategy that enables precise metabolic control and efficient substrate channeling. The mitochondrial matrix serves as the primary site for arginine biosynthesis in eukaryotic cells, housing the initial enzymes of the acetylated derivatives cycle [48] [49]. This compartmentalization prevents the spontaneous cyclization of glutamate derivatives, effectively separating arginine biosynthesis from proline biosynthesis pathways [50].

The mitochondrial localization of N-acetylglutamate synthase, carbamylphosphate synthetase I, and ornithine transcarbamylase creates functional enzyme clusters that facilitate substrate channeling and metabolic efficiency [51] [52]. These enzyme complexes associate with the inner mitochondrial membrane, forming organized structures that coordinate urea cycle function [53]. Super-resolution microscopy studies have revealed that these enzymes organize into discrete clusters within hepatocyte mitochondria, supporting the concept of metabolic channeling [54].

Transport mechanisms across mitochondrial membranes play crucial roles in compartmentalized metabolism. The ornithine transporter Ort1p facilitates the export of ornithine from mitochondria to cytoplasm, where subsequent arginine biosynthesis steps occur [55]. This transport process coordinates mitochondrial and cytosolic components of arginine metabolism, ensuring appropriate substrate distribution between cellular compartments [56].

The cytosolic compartment houses the final steps of arginine biosynthesis, including argininosuccinate synthase and argininosuccinate lyase activities [57]. These enzymes convert ornithine to arginine through citrulline and argininosuccinate intermediates, completing the biosynthetic pathway [58]. The subcellular distribution of these activities enables cells to respond rapidly to changing metabolic demands while maintaining appropriate regulation of nitrogen metabolism [59].

Tissue Distribution Patterns

The tissue distribution of N-Acetyl-L-arginine metabolism exhibits remarkable specificity that reflects the diverse physiological roles of arginine in different organs and cell types. Liver tissue demonstrates the highest expression levels of N-acetylglutamate synthase, consistent with its central role in urea cycle function and nitrogen disposal [60] [61]. The hepatic expression of NAGS is regulated by transcription factors including Sp1, CREB, HNF-1, and NF-Y, which respond to hormonal and dietary signals [62].

Small intestinal mucosa represents another major site of N-acetylglutamate synthase activity, supporting the intestinal-renal axis for arginine production [63] [64]. The intestinal expression serves specialized functions in citrulline synthesis and arginine metabolism, contributing to whole-body nitrogen homeostasis [65]. Multiple transcription start sites have been identified in intestinal tissue, differing from those observed in liver, suggesting tissue-specific regulatory mechanisms [66].

Kidney tissue exhibits significant arginine metabolic activity, particularly through argininosuccinate synthase and argininosuccinate lyase expression [67]. The renal conversion of citrulline to arginine represents a major source of circulating arginine, with virtually all plasma citrulline flux contributing to arginine synthesis [68]. This kidney-specific function makes renal tissue critical for maintaining systemic arginine availability [69].

Immune cells, particularly T lymphocytes and macrophages, demonstrate dynamic regulation of arginine metabolism depending on activation state and functional requirements [70] [71]. Activated T cells exhibit increased arginine uptake and metabolism, with intracellular arginine levels influencing metabolic reprogramming and cell survival [72]. Macrophages show polarization-dependent arginine metabolism, with M1 macrophages favoring nitric oxide synthase activity and M2 macrophages exhibiting increased arginase activity [73].

Endothelial cells express tissue-specific patterns of arginine-metabolizing enzymes, particularly nitric oxide synthase 3 and arginase II [74]. The subcellular compartmentalization of these enzymes influences nitric oxide production and vascular function [75]. Endothelial nitric oxide synthase localizes to caveolae and other membrane compartments, while arginase II resides primarily in mitochondria, creating spatial separation that influences substrate competition [76].